molecular formula C4H8 B576391 2-Methylpropene-1,1-D2 CAS No. 1560-59-4

2-Methylpropene-1,1-D2

Cat. No.: B576391
CAS No.: 1560-59-4
M. Wt: 58.12
InChI Key: VQTUBCCKSQIDNK-DICFDUPASA-N
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Description

2-Methylpropene-1,1-D2, also known as deuterated isobutylene, is a deuterium-labeled compound with the molecular formula C4H6D2. It is a four-carbon branched alkene and one of the isomers of butylene. This compound is of significant interest in various scientific research fields due to its unique isotopic labeling, which allows for detailed mechanistic studies and tracing in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropene-1,1-D2 can be synthesized through multiple-step reactions starting from 2-methylbutyrolactone. The process involves a series of reactions that produce 4-iodo-2-methyl-1-butene-1,1-D2, which is then converted to this compound.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of isobutane. This method involves the use of catalysts such as platinum or chromium oxide to facilitate the removal of hydrogen atoms from isobutane, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropene-1,1-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide as an oxidant.

    Addition Reactions: Hydrogen halides under electrophilic addition conditions.

    Polymerization: Radical initiators or ionic catalysts.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methylpropene-1,1-D2 involves its reactivity as an alkene. The compound’s double bond is the center of its reactivity, allowing it to participate in various addition and polymerization reactions. The deuterium atoms in the compound provide a unique labeling that helps in tracing the reaction pathways and understanding the molecular interactions involved .

Properties

IUPAC Name

1,1-dideuterio-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTUBCCKSQIDNK-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

58.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of synthesizing 2-Methylpropene-1,1-D2 using the Wittig reaction?

A1: The Wittig reaction allows for the specific placement of deuterium atoms in the 2-Methylpropene molecule. [] This precise labeling is crucial for various research applications, such as:

    Q2: What are the advantages of the modified Wittig reaction using methylsulfinyl carbanion in dimethyl sulfoxide for synthesizing this compound?

    A2: The modified Wittig reaction described in the paper offers several benefits for the synthesis of this compound: []

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